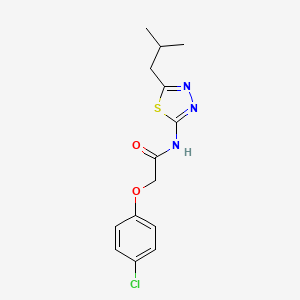![molecular formula C13H14N2O3S2 B5844196 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action for N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is not fully understood, but it is believed to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX activity may lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and decrease the expression of pro-inflammatory cytokines. Additionally, N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is its potential as a targeted therapy for cancer. Because it specifically targets CAIX, which is overexpressed in many types of cancer cells, it may have fewer side effects than traditional chemotherapy drugs. Additionally, N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have low toxicity in normal cells, which is a significant advantage for lab experiments.
One limitation of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide.
Direcciones Futuras
There are several potential future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more effective methods for administering N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide in vivo. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide. Finally, there is potential for the development of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide analogs with improved solubility and potency.
Métodos De Síntesis
The synthesis method for N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves the reaction of 2-thiophenecarboxylic acid with N,N-dimethyl-4-aminobenzenesulfonyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-15(2)20(17,18)11-7-5-10(6-8-11)14-13(16)12-4-3-9-19-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRHRCVFEKEDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

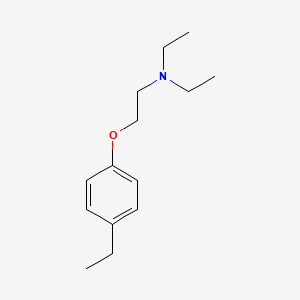
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
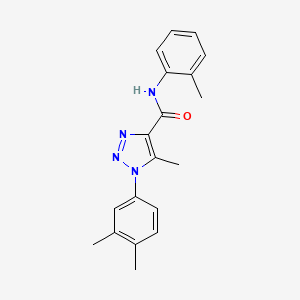
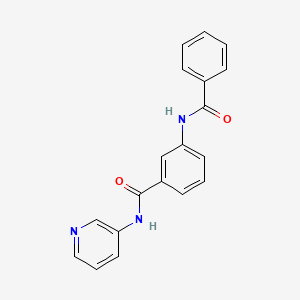

![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)

![2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
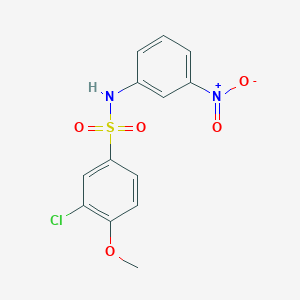
![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)

![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)
